molecular formula C9H18O B6238077 3-methyloct-2-en-1-ol CAS No. 74676-77-0

3-methyloct-2-en-1-ol

Cat. No.: B6238077
CAS No.: 74676-77-0
M. Wt: 142.24 g/mol
InChI Key: NPMCAXBLYVUWTC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyloct-2-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is known for its applications in various fields, including pharmaceuticals, perfumes, and biofuels .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyloct-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene (2-methylpropene) with formaldehyde, followed by isomerization to form the desired product . The reaction conditions typically involve the use of a catalyst, such as a poisoned palladium catalyst, to facilitate the isomerization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-quality reference standards and accurate testing methods ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyloct-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyloct-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

74676-77-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(E)-3-methyloct-2-en-1-ol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h7,10H,3-6,8H2,1-2H3/b9-7+

InChI Key

NPMCAXBLYVUWTC-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C(=C/CO)/C

Canonical SMILES

CCCCCC(=CCO)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.